molecular formula C20H21N3OS B10979911 1-Cyclohexyl-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]urea

1-Cyclohexyl-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]urea

Cat. No.: B10979911
M. Wt: 351.5 g/mol
InChI Key: RBZKJMXGPABNSB-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-N’-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]UREA is a complex organic compound known for its unique structure and properties It is characterized by the presence of a cyclohexyl group, a naphthyl group, and a thiazolyl group, all connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N’-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]UREA typically involves the reaction of cyclohexyl isocyanate with 4-(1-naphthyl)-1,3-thiazol-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N’-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-CYCLOHEXYL-N’-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]UREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N’-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-N’-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]UREA
  • N-CYCLOHEXYL-N’-[5-HYDROXY-1-NAPHTHYL]UREA
  • N-CYCLOHEXYL-N’-[2-HYDROXY-5-METHYLPHENYL]UREA

Uniqueness

N-CYCLOHEXYL-N’-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of N-CYCLOHEXYL-N’-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]UREA, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H21N3OS

Molecular Weight

351.5 g/mol

IUPAC Name

1-cyclohexyl-3-(4-naphthalen-1-yl-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C20H21N3OS/c24-19(21-15-9-2-1-3-10-15)23-20-22-18(13-25-20)17-12-6-8-14-7-4-5-11-16(14)17/h4-8,11-13,15H,1-3,9-10H2,(H2,21,22,23,24)

InChI Key

RBZKJMXGPABNSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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